1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)-
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Overview
Description
6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of the trifluoromethyl group and the benzyloxy group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or radical addition.
Benzyloxy Group Addition: The benzyloxy group is typically introduced through an etherification reaction using benzyl alcohol and a suitable base, such as sodium hydride, in the presence of a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the benzyloxy group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine has several applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The benzyloxy group can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-1H-purin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
8-(Trifluoromethyl)-1H-purin-2-amine: Lacks the benzyloxy group, affecting its reactivity and interactions with biological targets.
Uniqueness
6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and biological properties. This combination allows for enhanced stability, reactivity, and potential therapeutic effects compared to similar compounds .
Biological Activity
1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- (CAS Number: 160948-29-8) is a synthetic compound with a molecular formula of C₁₃H₁₀F₃N₅O. Its structure features a purine core, which is characteristic of many biologically active molecules. The trifluoromethyl group at the 8-position and the phenylmethoxy group at the 6-position endow it with unique chemical properties that may translate into significant biological activities.
- Molecular Formula : C₁₃H₁₀F₃N₅O
- Molecular Weight : 309.247 g/mol
- Structure : The compound's structure includes a purine base modified with specific functional groups that enhance its biological activity.
Biological Activity Overview
Research indicates that 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- exhibits several potential biological activities:
- Antiviral Properties : Preliminary studies suggest that the compound may possess antiviral properties, particularly against certain strains of viruses. Its structural similarity to other purine derivatives, known for their antiviral effects, supports this hypothesis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in various biological pathways. For instance, its interaction with nucleoside transporters and kinases could be significant in therapeutic applications .
- Medicinal Chemistry Applications : Due to its unique structure, this compound has been explored for applications in medicinal chemistry, especially in developing treatments for viral infections and possibly cancer therapies .
Interaction Studies
Interaction studies have demonstrated that 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- can bind to various biological targets. This binding affinity is crucial for its potential as a therapeutic agent. Notably:
- Binding Affinity : The trifluoromethyl and phenylmethoxy groups enhance lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets .
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural modifications influence biological activity. Below is a table summarizing related compounds and their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6,8-bis(trifluoromethyl)-7H-purin-2-amine | Two trifluoromethyl groups | Enhanced lipophilicity and potential for higher activity |
2-amino-9-(2-fluoro-4-hydroxyphenyl)-purine | Fluoro and hydroxy substitutions | Different solubility and biological profiles |
O-[4-(Aminomethyl)benzyl]guanine | Benzyl and guanine moieties | Focused on enzyme inhibition related to cancer therapy |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar purine derivatives:
- Antiviral Efficacy : A study demonstrated that compounds structurally similar to 1H-Purin-2-amine exhibited significant antiviral efficacy against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% .
- Inhibition of Enzymatic Activity : Research on purine derivatives has shown that specific modifications can lead to enhanced inhibition of key enzymes involved in viral replication processes. For example, certain derivatives have demonstrated IC50 values significantly lower than standard antiviral agents like ribavirin .
- Pharmacokinetic Optimization : Efforts to improve the oral bioavailability of purine derivatives have led to the development of compounds with subnanomolar potency and favorable pharmacokinetic profiles, which are critical for clinical applications .
Properties
CAS No. |
160948-29-8 |
---|---|
Molecular Formula |
C13H10F3N5O |
Molecular Weight |
309.25 g/mol |
IUPAC Name |
6-phenylmethoxy-8-(trifluoromethyl)-7H-purin-2-amine |
InChI |
InChI=1S/C13H10F3N5O/c14-13(15,16)11-18-8-9(19-11)20-12(17)21-10(8)22-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,17,18,19,20,21) |
InChI Key |
VZFRKMCCNQVAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C(F)(F)F)N |
Origin of Product |
United States |
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